An In-depth Technical Guide to Tert-butyl 4-bromo-2-methylbutanoate
An In-depth Technical Guide to Tert-butyl 4-bromo-2-methylbutanoate
Abstract
Tert-butyl 4-bromo-2-methylbutanoate (CAS 1210410-44-8) is a functionalized aliphatic ester that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, incorporating both a primary alkyl bromide and a sterically hindered tert-butyl ester, makes it a valuable building block for the introduction of complex alkyl chains in the synthesis of novel chemical entities. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, its expected chemical reactivity, and a detailed analysis of its predicted spectroscopic characteristics. The information herein is intended to support researchers, chemists, and drug development professionals in leveraging this reagent for advanced synthetic applications.
Core Physicochemical & Safety Profile
Tert-butyl 4-bromo-2-methylbutanoate is a liquid at room temperature, possessing a molecular structure amenable to a variety of chemical transformations. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1210410-44-8 | |
| Molecular Formula | C₉H₁₇BrO₂ | |
| Molecular Weight | 237.14 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Predicted XlogP | 2.7 | [1] |
| Monoisotopic Mass | 236.04118 Da | [1] |
Safety & Handling
As a halogenated organic compound, appropriate safety measures are imperative. The compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Codes: P264, P280, P302+P352, P337+P313, P305+P351+P338.
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Recommended Storage: Store in a dry, sealed container at 2-8°C.
Synthesis and Plausible Mechanism
The formation of tert-butyl esters can be challenging via standard Fischer esterification due to the high reactivity of tert-butanol, which can readily dehydrate to isobutylene under strong acid catalysis.[2][3] Therefore, alternative methods are preferred. A highly effective modern approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and tert-butylating agent. This method has proven successful for a range of carboxylic acids, including those with bromide functional groups.[4]
Proposed Synthetic Protocol: Tf₂NH-Catalyzed Esterification
This protocol is based on a generalized, high-yield procedure for tert-butylation of carboxylic acids.[4]
Step 1: Reactant Preparation
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In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylbutanoic acid (1.0 eq) in tert-butyl acetate.
Step 2: Catalysis
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To the stirred solution, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, e.g., 1-5 mol%).
Step 3: Reaction
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting carboxylic acid.
Step 4: Workup & Purification
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield pure Tert-butyl 4-bromo-2-methylbutanoate.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this molecule is dictated by its two key functional groups: the primary alkyl bromide and the tert-butyl ester.
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Primary Alkyl Bromide: The C-Br bond at the C4 position is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functionalities, such as azides, amines, thiols, and for the formation of new carbon-carbon bonds via alkylation of carbanions (e.g., malonates, acetoacetates). This makes it an excellent synthon for extending molecular scaffolds.
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Tert-butyl Ester: The ester group is sterically hindered, which provides significant stability against many nucleophiles and reducing agents.[5] This protecting group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the carboxylic acid, which can then be used for further transformations, such as amide bond formation.
This dual functionality makes it a valuable intermediate in medicinal chemistry. Butyrate derivatives are known to have roles in various biological processes, and functionalized butyrate esters are key components in the synthesis of more complex bioactive molecules.[6][7] The 2-methyl substitution introduces a chiral center, allowing for the synthesis of stereospecific molecules, which is of paramount importance in drug design.
Predicted Analytical & Spectroscopic Profile
No experimental spectra for this specific compound are publicly available. However, a detailed prediction of its key spectroscopic features can be made based on its structure and established principles of spectral analysis.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.4 - 3.6 | Triplet (t) | 2H | -CH₂-Br | Methylene protons adjacent to the electronegative bromine atom are significantly deshielded.[8] |
| ~2.5 - 2.8 | Multiplet (m) | 1H | -CH(CH₃)- | Methine proton alpha to the carbonyl group. |
| ~1.8 - 2.2 | Multiplet (m) | 2H | -CH₂-CH₂Br | Methylene protons beta to the bromine atom. |
| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, showing a characteristic sharp singlet. |
| ~1.2 | Doublet (d) | 3H | -CH(CH₃)- | Methyl protons on the chiral center, split by the adjacent methine proton. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the nine carbon atoms in the molecule, with distinct shifts for the carbonyl, ester, and alkyl carbons.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~175 | C=O | Carbonyl carbon of the ester group. |
| ~81 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~40 | -C H(CH₃)- | Methine carbon at the alpha position. |
| ~35 | -C H₂-Br | Carbon atom directly attached to bromine. |
| ~33 | -C H₂-CH₂Br | Methylene carbon beta to the bromine. |
| ~28 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
| ~17 | -CH(C H₃)- | Methyl carbon at the alpha position. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption from the ester carbonyl group.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1735 | C=O (Ester) | Strong, sharp absorption characteristic of a saturated ester carbonyl stretch. |
| 2850 - 3000 | C-H (Alkyl) | Absorptions from the stretching vibrations of sp³ C-H bonds. |
| 1150 - 1250 | C-O (Ester) | Stretching vibration of the ester C-O bond. |
| 550 - 650 | C-Br | Stretching vibration of the carbon-bromine bond. |
Mass Spectrometry (EI-MS)
The mass spectrum will provide key information on the molecular weight and fragmentation pattern. Due to the presence of bromine, a characteristic isotopic pattern is expected.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[9][10][11] These peaks would appear at m/z 236 and m/z 238.
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Key Fragmentation: A prominent peak is expected at m/z 57, corresponding to the loss of the bromo-methyl-butanoyl fragment and formation of the stable tert-butyl cation [C(CH₃)₃]⁺. Another significant fragmentation would be the loss of isobutylene (56 Da) from the molecular ion, leading to peaks at m/z 180 and 182. PubChemLite predicts several adducts, including [M+H]⁺ at m/z 237.04846 and [M+Na]⁺ at m/z 259.03040.[1]
Conclusion
Tert-butyl 4-bromo-2-methylbutanoate is a valuable synthetic intermediate with significant potential in research and development, particularly within the pharmaceutical industry. Its defined structure allows for predictable reactivity at both the primary bromide and the protected carboxylic acid functionalities. While experimental data for this specific molecule is sparse, this guide provides a robust framework based on established chemical principles for its synthesis, handling, and characterization. The predictive spectroscopic data and proposed reactivity pathways offer a solid foundation for scientists to incorporate this versatile building block into their synthetic strategies.
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